![molecular formula C23H22Cl2N2O2S B2802386 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 954662-71-6](/img/structure/B2802386.png)
2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H22Cl2N2O2S and its molecular weight is 461.4. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS Number: 921897-86-1) is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20Cl2N2O4S, with a molecular weight of 443.3 g/mol. The structure includes a dichlorophenoxy group, which is known for its herbicidal properties, and a dihydroisoquinoline moiety that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C19H20Cl2N2O4S |
Molecular Weight | 443.3 g/mol |
CAS Number | 921897-86-1 |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound may exhibit anticancer properties. For instance, the presence of the dihydroisoquinoline structure has been linked to apoptosis induction in various cancer cell lines. A study found that derivatives of dihydroisoquinoline showed significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Compounds with phenoxy and thiophene groups have demonstrated effectiveness against bacterial strains. Research indicates that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
- Anticancer Activity : A study published in Cancer Letters highlighted the ability of certain dihydroisoquinoline derivatives to induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy demonstrated that phenoxy compounds exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus .
- Toxicological Profile : The toxicological profile of related compounds suggests that while they possess therapeutic potential, careful evaluation is necessary due to possible side effects observed in animal studies .
Scientific Research Applications
The compound 2-(2,4-dichlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
The compound's structural features position it as a candidate for drug development. The isoquinoline derivatives are known for their diverse biological activities, including anticancer and neuroprotective effects. Research has shown that compounds with similar structures exhibit inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.
Case Study: Anticancer Activity
A study focusing on isoquinoline derivatives demonstrated that modifications to the isoquinoline structure can enhance cytotoxicity against cancer cell lines. The incorporation of the dichlorophenoxy group may further augment these effects by enhancing lipophilicity and cellular uptake.
Herbicide Development
The dichlorophenoxy component is reminiscent of established herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture. This compound's potential as a herbicide lies in its ability to mimic plant hormones, disrupting normal growth processes in target weeds.
Research Insights
Research has indicated that phenoxy herbicides can effectively control broadleaf weeds while being less harmful to grasses. The development of derivatives like the one could lead to more selective herbicides with reduced environmental impact.
Biochemical Applications
Due to its unique structure, this compound may serve as a biochemical probe or tool in research settings. Its ability to interact with specific biological pathways could facilitate studies on signal transduction and cellular responses.
Example Application
In studies involving plant cell cultures, compounds similar to this one have been utilized to manipulate growth patterns, aiding in the understanding of plant development and genetics.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Features | Primary Application |
---|---|---|
2,4-Dichlorophenoxyacetic Acid | Dichlorophenoxy group | Herbicide |
Isoquinoline Derivatives | Isoquinoline core | Anticancer agents |
Target Compound | Isoquinoline + Thiophene + Dichlorophenoxy | Potential herbicide/anticancer agent |
Table 2: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2S/c24-19-5-6-22(20(25)11-19)29-14-23(28)26-12-21(18-8-10-30-15-18)27-9-7-16-3-1-2-4-17(16)13-27/h1-6,8,10-11,15,21H,7,9,12-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUNXBBRWSEMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.